1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid
Overview
Description
1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a tetrahydropyran group
Mechanism of Action
Target of Action
It has been used in the synthesis of darolutamide derivatives, which are potential androgen receptor inhibitors .
Mode of Action
This compound can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of carbon-carbon bonds . This suggests that it may interact with its targets by forming covalent bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its use in the synthesis of potential androgen receptor inhibitors, it may be involved in the androgen signaling pathway .
Result of Action
Its role in the synthesis of potential androgen receptor inhibitors suggests that it may contribute to the inhibition of androgen receptor activity .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reactant in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds via formation of C-C bond . It is also used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .
Molecular Mechanism
It is known to participate in Suzuki coupling reactions, which involve the formation of carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid can be synthesized through various methodsThe reaction conditions typically involve the use of protecting groups, such as pinacol esters, and reagents like bis(pinacolato)diboron .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid undergoes several types of chemical reactions, including:
Suzuki Coupling Reactions: This compound is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While specific examples are limited, boronic acids can generally participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are typically used.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be employed, depending on the desired transformation.
Major Products Formed:
Scientific Research Applications
1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of heteroaryl scaffolds.
Medicinal Chemistry: This compound is utilized in the synthesis of potential drug candidates, such as androgen receptor inhibitors.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 1-(Tetrahydropyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
Comparison: 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid is unique due to the specific positioning of the boronic acid group on the pyrazole ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to similar compounds, it may offer distinct advantages in terms of stability and ease of handling .
Properties
IUPAC Name |
[2-(oxan-2-yl)pyrazol-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O3/c12-9(13)7-4-5-10-11(7)8-3-1-2-6-14-8/h4-5,8,12-13H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRADCPLKXBTOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1C2CCCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675068 | |
Record name | [1-(Oxan-2-yl)-1H-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105511-68-9 | |
Record name | B-[1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105511-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(Oxan-2-yl)-1H-pyrazol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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